2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine
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Overview
Description
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine is a synthetic compound that belongs to the class of s-triazines. The presence of the trifluoromethyl group in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)-s-triazine with 4-methylpiperazine and dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the triazine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-chloro-s-triazine
- 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-methyl-s-triazine
Uniqueness
The presence of the trifluoromethyl group in 2-Dimethylamino-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-s-triazine distinguishes it from similar compounds. This group imparts unique properties such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
58892-52-7 |
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Molecular Formula |
C11H17F3N6 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H17F3N6/c1-18(2)9-15-8(11(12,13)14)16-10(17-9)20-6-4-19(3)5-7-20/h4-7H2,1-3H3 |
InChI Key |
UGNSPHRXRIHDQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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